molecular formula C9H12N2O2 B13546560 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde

5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B13546560
M. Wt: 180.20 g/mol
InChI Key: AKZLWYSPUQKEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde: is a chemical compound that features a pyrazole ring substituted with an oxan-4-yl group and a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of a pyrazole derivative with an oxan-4-yl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of a base catalyst and a suitable solvent to facilitate the formation of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications .

Biology and Medicine: Its structure allows for interactions with biological targets, making it a candidate for drug discovery and development .

Industry: In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its unique structure can impart desirable characteristics to the final product .

Mechanism of Action

The mechanism by which 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde exerts its effects depends on its interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyrazole ring can interact with various enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both an oxan-4-yl group and a carbaldehyde functional group on the pyrazole ring.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde

InChI

InChI=1S/C9H12N2O2/c12-6-8-5-9(11-10-8)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11)

InChI Key

AKZLWYSPUQKEIS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=NN2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.